molecular formula C19H21N5O2S B2736444 N-(4-ethoxyphenyl)-2-{[1-(2-ethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide CAS No. 874467-56-8

N-(4-ethoxyphenyl)-2-{[1-(2-ethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide

Cat. No.: B2736444
CAS No.: 874467-56-8
M. Wt: 383.47
InChI Key: KZYJCMIMPWSWGP-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-{[1-(2-ethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide is a complex organic compound featuring a tetrazole ring, an ethoxyphenyl group, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-{[1-(2-ethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be achieved through the cyclization of hydrazoic acid with an appropriate nitrile. The ethoxyphenyl group is introduced via an electrophilic aromatic substitution reaction, while the sulfanylacetamide moiety is added through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-{[1-(2-ethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reactants and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, strong acids or bases.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-{[1-(2-ethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-{[1-(2-ethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The tetrazole ring can bind to enzymes or receptors, modulating their activity. The ethoxyphenyl and sulfanylacetamide groups may enhance the compound’s binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanylacetamide
  • N-(4-ethoxyphenyl)-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylacetamide

Uniqueness

N-(4-ethoxyphenyl)-2-{[1-(2-ethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tetrazole ring and ethoxyphenyl group contribute to its reactivity and potential therapeutic applications, setting it apart from similar compounds.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-3-14-7-5-6-8-17(14)24-19(21-22-23-24)27-13-18(25)20-15-9-11-16(12-10-15)26-4-2/h5-12H,3-4,13H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYJCMIMPWSWGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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